2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride is a heterocyclic compound characterized by its imidazo[1,2-a]pyridine framework, which is fused with a pyridine ring and contains an amino group and a carbonitrile substituent. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as a scaffold for drug development.
The synthesis of 2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride typically involves several key reactions:
Research indicates that compounds based on the imidazo[1,2-a]pyridine scaffold exhibit significant biological activities:
The synthesis of 2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride can be achieved through various methods:
The applications of 2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride span various fields:
Interaction studies involving 2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride focus on its binding affinity with biological targets such as enzymes and receptors. These studies often utilize techniques like molecular docking and kinetic assays to evaluate how effectively the compound interacts with targets like AChE or other enzymes involved in metabolic pathways .
Several compounds share structural similarities with 2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Imidazo[1,2-a]pyridine | Basic imidazo[1,2-a]pyridine structure | Found in various pharmaceuticals |
6-Methylimidazo[1,2-a]pyridine | Methyl group at the C6 position | Enhanced lipophilicity; potential for CNS activity |
4-Aminoimidazo[1,2-a]pyridine | Amino group at the C4 position | Exhibits different biological activity profiles |
5-Nitroimidazo[1,2-a]pyridine | Nitro group at the C5 position | Known for antimicrobial properties |
These compounds are studied for their pharmacological properties and potential therapeutic uses but differ in their specific activities due to variations in substituents and functional groups.
The systematic IUPAC name for this compound is 2-(aminomethyl)imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride, reflecting its bicyclic imidazo[1,2-a]pyridine scaffold substituted with an aminomethyl group at position 2 and a cyano group at position 6. The molecular formula is C₉H₁₀Cl₂N₄, with a molecular weight of 245.11 g/mol for the dihydrochloride salt.
The SMILES notation N#CC1=CN2C(C=C1)=NC(CN)=C2.Cl.Cl encodes the compound’s structure, highlighting the fused imidazole and pyridine rings, the aminomethyl (-CH₂NH₂) substituent, and the cyano (-C≡N) group. The dihydrochloride salt forms via protonation of the primary amine, enhancing its crystallinity.
Table 1: Key Structural Properties
Property | Value |
---|---|
Molecular Formula | C₉H₁₀Cl₂N₄ |
Molecular Weight | 245.11 g/mol |
Parent Compound (Free Base) | C₉H₈N₄ (172.19 g/mol) |
SMILES | N#CC1=CN2C(C=C1)=NC(CN)=C2.Cl.Cl |
The imidazo[1,2-a]pyridine scaffold was first synthesized in 1925 by Tschitschibabin via condensation of 2-aminopyridine with α-haloketones under high-temperature conditions. This foundational work laid the groundwork for subsequent modifications, including the introduction of electron-withdrawing groups (e.g., cyano) and side chains (e.g., aminomethyl) to optimize reactivity and biological activity.
Modern synthetic strategies, such as multicomponent reactions and tandem cyclization, have enabled efficient access to derivatives like 2-aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile. For example, FeCl₃-catalyzed reactions between nitroolefins and 2-aminopyridines yield 3-substituted imidazo[1,2-a]pyridines, while copper-catalyzed couplings introduce alkyne-based side chains. The dihydrochloride salt form emerged as a stable intermediate for further functionalization in drug discovery.
Table 2: Milestones in Imidazo[1,2-a]pyridine Synthesis
Year | Development | Significance |
---|---|---|
1925 | Tschitschibabin synthesis | First report of imidazo[1,2-a]pyridine core |
2010 | Continuous flow synthesis | Scalable production of carboxyl derivatives |
2021 | Metal-free oxidative coupling | Eco-friendly functionalization methods |
The imidazo[1,2-a]pyridine core is a privileged structure in drug design, exemplified by FDA-approved agents like zolpidem (sedative) and alpidem (anxiolytic). Its bioisosteric resemblance to purines facilitates interactions with enzymes and receptors, enabling diverse biological activities such as kinase inhibition, antimicrobial action, and tubulin modulation. The 2-aminomethyl and 6-cyano substituents in this derivative enhance hydrogen-bonding capacity, critical for targeting proteins like Mur ligases in antibacterial research.
Beyond therapeutics, imidazo[1,2-a]pyridines exhibit unique optical properties due to their π-conjugated systems. The cyano group in position 6 increases electron deficiency, making the compound a candidate for organic semiconductors or fluorescent probes.
Table 3: Biological Activities of Imidazo[1,2-a]pyridine Derivatives
Derivative | Activity | Target/Application |
---|---|---|
Zolpidem | GABAₐ receptor modulation | Insomnia treatment |
Q203 (Clinical candidate) | Mycobacterial ATP synthase inhibition | Antitubercular therapy |
2-Aminomethyl-6-cyano variant | Mur ligase inhibition | Antibacterial drug development |
The synthesis of 2-aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride represents a significant challenge in heterocyclic chemistry, requiring sophisticated methodologies that can effectively construct the complex imidazo[1,2-a]pyridine framework while incorporating both the aminomethyl and carbonitrile functional groups [1] [2]. The development of efficient synthetic approaches has evolved from traditional metal-catalyzed processes to more environmentally sustainable methods that eliminate the need for expensive catalysts and toxic solvents [3] [4].
The catalyst-free and solvent-free condensation methodology represents a breakthrough in the synthesis of imidazo[1,2-a]pyridine derivatives, offering significant advantages in terms of environmental sustainability and economic efficiency [3] [5]. This approach fundamentally relies on the direct condensation between alpha-haloketones and 2-aminopyridine derivatives under thermal conditions, eliminating the requirement for additional catalytic systems or organic solvents [6].
The mechanism of catalyst-free condensation proceeds through a well-defined pathway initiated by nucleophilic attack of the exocyclic amino group of 2-aminopyridine on the electrophilic carbonyl carbon of the alpha-haloketone [1] [7]. This initial step forms an intermediate imine species, which subsequently undergoes intramolecular cyclization through nucleophilic substitution of the halogen atom by the pyridine nitrogen [3] [7]. The final aromatization step involves elimination of hydrogen halide, restoring the aromatic character of the imidazole ring and completing the formation of the imidazo[1,2-a]pyridine scaffold [1] [5].
The optimization of reaction conditions for catalyst-free synthesis has been extensively investigated, with temperature emerging as the most critical parameter for achieving high yields and acceptable reaction times [3] [8]. Research demonstrates that temperatures in the range of 60-90°C provide optimal balance between reaction rate and product stability, with lower temperatures resulting in incomplete conversion and higher temperatures leading to decomposition products [8] [9].
Substrate Combination | Temperature (°C) | Reaction Time (h) | Yield (%) | Product |
---|---|---|---|---|
α-Bromoacetophenone + 2-aminopyridine | 60 | 4 | 85 | 2-phenylimidazo[1,2-a]pyridine |
α-Chloroacetophenone + 2-aminopyridine | 60 | 6 | 78 | 2-phenylimidazo[1,2-a]pyridine |
α-Bromo-4-methoxyacetophenone + 2-aminopyridine | 60 | 4 | 82 | 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine |
α-Bromo-4-chloroacetophenone + 2-aminopyridine | 60 | 5 | 80 | 2-(4-chlorophenyl)imidazo[1,2-a]pyridine |
α-Bromopropiophenone + 2-aminopyridine | 60 | 4 | 77 | 3-methyl-2-phenylimidazo[1,2-a]pyridine |
The solvent-free approach offers distinct advantages beyond environmental considerations, including simplified workup procedures, reduced reaction volumes, and enhanced product purity due to the absence of solvent-derived impurities [4] [8]. The absence of solvents also facilitates heat transfer and molecular interactions, often resulting in accelerated reaction rates compared to solution-phase processes [3] [4].
Recent investigations have explored the application of microwave-assisted heating to further enhance the efficiency of catalyst-free condensation reactions [10] [9]. Microwave irradiation provides rapid and uniform heating, reducing reaction times from hours to minutes while maintaining or improving product yields [10]. The combination of microwave heating with catalyst-free conditions represents a particularly attractive approach for large-scale synthesis applications [9] [11].
The reactivity of alpha-haloketones in imidazo[1,2-a]pyridine synthesis is fundamentally governed by the electronic and steric properties of both the halogen substituent and the aromatic ring system [7] [12]. The enhanced electrophilicity of alpha-haloketones compared to conventional alkyl halides arises from the inductive effect of the carbonyl group, which increases electron deficiency at the alpha-carbon atom and facilitates nucleophilic attack [7] [13].
The choice of halogen significantly influences both the reaction rate and product yield, with bromide derivatives consistently demonstrating superior reactivity compared to their chloride analogs [3] [7]. This enhanced reactivity of alpha-bromoketones can be attributed to the weaker carbon-bromine bond strength and larger atomic radius of bromine, which facilitates the nucleophilic substitution process [7] [12]. Quantitative studies reveal that alpha-bromoketones typically react 1.5 to 2.0 times faster than corresponding alpha-chloroketones under identical conditions [3] [13].
Halogen Type | Substituent | Relative Reactivity | Optimal Temperature (°C) | Reaction Rate (h⁻¹) | Yield (%) |
---|---|---|---|---|---|
Br | H | 1.00 | 60 | 0.25 | 85 |
Cl | H | 0.65 | 80 | 0.15 | 78 |
Br | 4-OCH₃ | 1.20 | 55 | 0.30 | 87 |
Cl | 4-OCH₃ | 0.72 | 85 | 0.18 | 81 |
Br | 4-Cl | 0.95 | 65 | 0.22 | 83 |
Cl | 4-Cl | 0.58 | 90 | 0.12 | 75 |
Electronic effects of aromatic substituents play a crucial role in modulating alpha-haloketone reactivity [7] [12]. Electron-withdrawing groups such as nitro, cyano, and halogen substituents enhance the electrophilicity of the carbonyl carbon, leading to increased reaction rates and improved yields [2] [12]. Conversely, electron-donating groups such as methoxy and amino substituents reduce electrophilicity, requiring higher temperatures and longer reaction times to achieve comparable conversions [12] [11].
The optimization of alpha-haloketone reactivity also involves consideration of steric factors, particularly for substrates bearing bulky substituents adjacent to the reaction center [14] [13]. Ortho-substituted aromatic alpha-haloketones often exhibit reduced reactivity due to steric hindrance, necessitating elevated temperatures or extended reaction times to achieve satisfactory yields [14] [11]. However, meta and para substitution patterns generally have minimal impact on reactivity, allowing for efficient synthesis of diversely substituted imidazo[1,2-a]pyridine derivatives [11].
Recent advances in alpha-haloketone optimization have focused on the development of more reactive halogenating agents and improved synthetic protocols for alpha-haloketone preparation [12] [13]. The use of iodine-mediated halogenation methods has shown particular promise, providing access to highly reactive alpha-iodoketones that undergo rapid cyclization under mild conditions [2] [12]. These developments have expanded the scope of accessible imidazo[1,2-a]pyridine derivatives while reducing overall synthetic complexity [12].
The 2-aminopyridine component serves as the key nucleophilic partner in imidazo[1,2-a]pyridine synthesis, with its electronic and structural properties fundamentally determining the efficiency and selectivity of the cyclization process [1] [15]. The unique reactivity of 2-aminopyridine derivatives stems from the presence of two distinct nucleophilic sites: the exocyclic amino group and the pyridine nitrogen atom, both of which participate in the cyclization mechanism [15] [16].
The nucleophilicity of the exocyclic amino group is influenced by electronic effects from substituents on the pyridine ring, with electron-donating groups enhancing nucleophilicity and electron-withdrawing groups reducing it [15] [17]. This relationship directly correlates with reaction rates and yields, as more nucleophilic amino groups facilitate faster imine formation and subsequent cyclization [16] [17]. Quantitative nucleophilicity indices have been established for various 2-aminopyridine derivatives, providing valuable guidance for synthetic planning [15].
Aminopyridine Derivative | Nucleophilicity Index | Cyclization Rate (min⁻¹) | Optimal Conditions | Yield (%) |
---|---|---|---|---|
2-aminopyridine | 1.00 | 0.042 | 60°C, 4h | 85 |
2-amino-3-methylpyridine | 0.95 | 0.038 | 65°C, 5h | 82 |
2-amino-4-methylpyridine | 0.88 | 0.035 | 70°C, 6h | 78 |
2-amino-5-methylpyridine | 0.92 | 0.037 | 65°C, 5h | 80 |
2-amino-6-methylpyridine | 0.75 | 0.028 | 80°C, 8h | 65 |
2-amino-4-chloropyridine | 0.82 | 0.032 | 75°C, 7h | 75 |
2-amino-5-chloropyridine | 0.79 | 0.030 | 75°C, 7h | 73 |
The positioning of substituents on the pyridine ring significantly affects cyclization efficiency, with substitution at the 6-position exerting the most pronounced steric effects [18] [16]. The presence of substituents at this position creates steric hindrance that impedes the approach of electrophilic partners and slows down the cyclization process [18] [17]. This steric effect is particularly evident in 2-amino-6-methylpyridine, which requires elevated temperatures and extended reaction times to achieve acceptable yields [16].
Electronic effects also play a crucial role in determining the regioselectivity of cyclization [15] [19]. The pyridine nitrogen must possess sufficient nucleophilicity to participate in the intramolecular substitution reaction that closes the imidazole ring [16] [19]. Electron-withdrawing substituents reduce the electron density on the pyridine nitrogen, potentially leading to incomplete cyclization or formation of side products [19] [17]. This effect is most pronounced with strongly electron-withdrawing groups such as nitro or cyano substituents [17].
The mechanism of 2-aminopyridine-mediated cyclization involves initial formation of an imine intermediate through condensation with the alpha-haloketone carbonyl group [1] [15]. This imine intermediate exists in equilibrium with its enamine tautomer, with the exact equilibrium position depending on the electronic properties of both reaction partners [15] [16]. The subsequent intramolecular nucleophilic substitution by the pyridine nitrogen proceeds through a five-membered transition state, with the reaction rate determined by the nucleophilicity of the pyridine nitrogen and the electrophilicity of the alpha-carbon bearing the halogen [16] [19].
Proton Nuclear Magnetic Resonance Analysis
The proton nuclear magnetic resonance spectrum of 2-aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride exhibits characteristic signals consistent with the imidazopyridine scaffold [1] [2]. In deuterated water solvent, the most diagnostic signal appears as a singlet at δ 8.45 ppm, attributed to the imidazole proton at the 3-position [1] [3]. The pyridine ring protons manifest as distinct multipicity patterns, with the H-5 proton appearing as a doublet at δ 7.92 ppm with a coupling constant of 6.8 Hz, indicative of ortho-coupling to the adjacent pyridine proton [2] [4].
The aminomethyl substituent at position 2 generates a characteristic singlet at δ 4.32 ppm, representing the methylene protons adjacent to the protonated amino group [1] [3]. This downfield shift relative to neutral aminomethyl groups reflects the electron-withdrawing effect of the protonated nitrogen in the dihydrochloride salt form. The remaining pyridine protons appear in the aromatic region between δ 7.2-8.0 ppm, with specific assignments determined through two-dimensional nuclear magnetic resonance correlation experiments [4].
Carbon-13 Nuclear Magnetic Resonance Analysis
Carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns [1] [2]. The most distinctive signal occurs at δ 118.0 ppm, corresponding to the nitrile carbon at position 6, which exhibits the expected chemical shift for aromatic nitriles [1] [2]. The imidazole carbon at position 2 resonates at δ 144.7 ppm, while the carbon bearing the nitrile group appears at δ 130.2 ppm [2] [4].
The heterocyclic framework carbons display chemical shifts characteristic of fused imidazopyridine systems, with C-3 appearing at δ 124.2 ppm, C-7 at δ 112.9 ppm, and C-8 at δ 109.6 ppm [1] [2]. The aminomethyl carbon exhibits a chemical shift around δ 40 ppm, consistent with aliphatic carbons adjacent to nitrogen functionality [4].
Position | Chemical Shift (ppm) | Multiplicity | Assignment |
---|---|---|---|
H-3 | 8.45 | s | Imidazole proton |
H-5 | 7.92 | d, J=6.8 Hz | Pyridine proton |
CH₂NH₃⁺ | 4.32 | s | Aminomethyl protons |
C-2 | 144.7 | - | Imidazole carbon |
C-6 | 130.2 | - | Nitrile-bearing carbon |
C≡N | 118.0 | - | Nitrile carbon |
Vibrational Frequency Analysis
Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure [1] [5] [6]. The most prominent absorption occurs at 2230 cm⁻¹, corresponding to the carbon-nitrogen triple bond stretch of the nitrile group [1] [5]. This frequency aligns with typical values for aromatic nitriles, confirming the attachment of the nitrile functionality to the pyridine ring system.
The nitrogen-hydrogen stretching vibrations appear as a broad absorption band centered around 2992 cm⁻¹, characteristic of protonated amino groups in dihydrochloride salts [1] [5]. This band often exhibits complex fine structure due to hydrogen bonding interactions between the protonated amino groups and chloride counterions. The carbon-nitrogen double bond stretches of the imidazopyridine ring system manifest at 1589 cm⁻¹, shifted to higher frequency compared to simple imidazoles due to the extended conjugation [5] [6].
Aromatic carbon-carbon stretching vibrations appear at 1486 cm⁻¹, consistent with substituted pyridine and imidazole ring systems [1] [5]. Additional bands in the fingerprint region below 1500 cm⁻¹ provide structural confirmation through characteristic out-of-plane bending modes and ring deformation vibrations specific to the imidazo[1,2-a]pyridine framework [6].
Wavenumber (cm⁻¹) | Intensity | Assignment |
---|---|---|
2992 | Strong, broad | N-H stretch (protonated amine) |
2230 | Strong, sharp | C≡N stretch (nitrile) |
1589 | Medium | C=N stretch (imidazopyridine) |
1486 | Medium | Aromatic C=C stretch |
1219 | Weak | C-N stretch |
954 | Weak | Out-of-plane bending |
Electrospray Ionization Mass Spectrometry
Mass spectrometric analysis confirms the molecular composition and provides insights into fragmentation patterns characteristic of imidazopyridine derivatives [7] [8]. Under electrospray ionization conditions, the compound exhibits a molecular ion peak at m/z 245, corresponding to the protonated dihydrochloride salt [M+H]⁺ [7]. The base peak appears at m/z 173, representing the loss of both hydrogen chloride molecules to yield the protonated free base [M-2HCl+H]⁺ [7] [8].
Fragmentation analysis reveals pathways consistent with imidazopyridine structural features. The loss of the aminomethyl group generates a fragment ion at m/z 143, corresponding to the imidazo[1,2-a]pyridine-6-carbonitrile core structure [7] [8]. Additional fragmentation involves the elimination of hydrogen cyanide from the nitrile group, producing characteristic ions that confirm the presence and position of the cyano functionality.
The isotope pattern analysis supports the molecular formula C₉H₁₀Cl₂N₄, with the characteristic chlorine isotope distribution clearly visible in the molecular ion cluster [7]. The relative abundances of the M+2 and M+4 peaks correspond to the expected statistical distribution for a compound containing two chlorine atoms.
Molecular Geometry and Packing
Crystallographic analysis of imidazopyridine dihydrochloride salts typically reveals specific structural features that influence both physical properties and chemical reactivity [9] [10]. The imidazo[1,2-a]pyridine core adopts a planar configuration, with the fused ring system exhibiting minimal deviation from planarity due to the aromatic character of both rings [9]. The aminomethyl substituent at position 2 extends approximately perpendicular to the heterocyclic plane, allowing for optimal hydrogen bonding interactions with chloride counterions.
Crystal packing analysis demonstrates the formation of three-dimensional hydrogen bonding networks between protonated amino groups and chloride anions [10]. These interactions contribute significantly to the thermal stability and solid-state properties of the dihydrochloride salt. The nitrile group at position 6 participates in weaker dipole-dipole interactions that influence the overall crystal lattice organization.
The unit cell parameters for similar imidazopyridine dihydrochloride salts typically fall within specific ranges that reflect the molecular dimensions and packing efficiency [9] [10]. Based on structural analogy with related compounds, the crystal system is expected to be monoclinic or orthorhombic, with space groups commonly observed for organic salts of this type.
Parameter | Expected Range | Typical Value |
---|---|---|
Crystal System | Monoclinic/Orthorhombic | Monoclinic |
Space Group | P21/c, Pbca | P21/c |
a (Å) | 10.0-12.0 | 11.2 |
b (Å) | 8.0-10.0 | 9.1 |
c (Å) | 12.0-15.0 | 13.8 |
Volume (ų) | 800-1200 | 1050 |
Z | 4 | 4 |
Calculated Density (g/cm³) | 1.4-1.6 | 1.52 |
Thermal Gravimetric Analysis
Thermal stability studies of 2-aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride reveal a characteristic decomposition profile typical of organic dihydrochloride salts [11] [12]. The compound exhibits thermal stability up to approximately 150°C, above which gradual decomposition begins through the loss of hydrogen chloride molecules [11]. This dehydrochlorination process occurs in two distinct stages, corresponding to the sequential elimination of each hydrogen chloride equivalent.
The initial decomposition stage, occurring between 150-180°C, involves the loss of the first hydrogen chloride molecule, generating the monohydrochloride intermediate [11]. The second stage, proceeding from 180-220°C, eliminates the remaining hydrogen chloride to yield the free base form of the compound. Beyond 220°C, significant structural decomposition occurs, involving the breakdown of the imidazopyridine framework and the elimination of small molecules including hydrogen cyanide from the nitrile group.
Differential scanning calorimetry analysis complements thermal gravimetric data by revealing endothermic transitions associated with phase changes and decomposition processes [12]. The absence of a sharp melting point prior to decomposition is characteristic of many organic salts that undergo thermal decomposition before reaching their melting temperature.
Stability Under Various Conditions
Long-term stability studies demonstrate that the dihydrochloride salt form exhibits enhanced stability compared to the free base, particularly under ambient atmospheric conditions [11] [12]. The hygroscopic nature of the salt contributes to its stability by maintaining a hydrated environment that prevents oxidative degradation of the imidazopyridine ring system.
Storage under inert atmosphere conditions at room temperature maintains chemical integrity for extended periods, with high-performance liquid chromatography analysis showing less than 5% degradation after 12 months [11]. Exposure to elevated humidity or direct sunlight accelerates decomposition processes, primarily through photolytic degradation of the aromatic ring system and hydrolytic cleavage of the nitrile group.
pH-Dependent Solubility Behavior
The solubility profile of 2-aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride exhibits strong pH dependence due to the ionizable amino group [13] [14]. In aqueous solution, the dihydrochloride salt demonstrates exceptional solubility, exceeding 100 mg/mL at physiological pH due to the presence of two chloride counterions that enhance ionic solvation [14]. This high aqueous solubility represents a significant advantage for pharmaceutical applications and chemical synthesis procedures requiring homogeneous reaction conditions.
At acidic pH values (pH < 3), the compound maintains maximum solubility as both amino groups remain fully protonated [13]. As the pH increases toward neutral conditions, gradual deprotonation occurs, leading to decreased solubility of the partially neutral species. Above pH 8, significant precipitation may occur as the free base form exhibits markedly reduced aqueous solubility compared to the salt form.
The temperature dependence of aqueous solubility follows typical patterns for organic salts, with solubility increasing approximately 2-3 fold between 20°C and 40°C [14]. This temperature coefficient provides practical advantages for synthetic applications requiring elevated reaction temperatures while maintaining homogeneous solution conditions.
Polar Protic Solvent Systems
Solubility studies in polar protic solvents reveal excellent compatibility with methanol and ethanol, where the compound achieves concentrations exceeding 50 mg/mL [14]. The hydrogen bonding capability of these solvents facilitates solvation of both the organic framework and the ionic chloride components. Methanol provides the highest solubility among alcoholic solvents due to its smaller molecular size and enhanced solvating power for ionic species.
Ethanol exhibits moderate solubility characteristics, with saturation concentrations typically ranging from 20-35 mg/mL depending on temperature and ionic strength [14]. The longer alkyl chain of ethanol reduces its polarity compared to methanol, resulting in decreased solvation efficiency for the highly polar dihydrochloride salt.
Polar Aprotic and Nonpolar Solvent Behavior
In polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, the compound demonstrates good solubility due to the strong dipole moments and coordinating ability of these solvents [14]. Dimethyl sulfoxide particularly excels in dissolving the compound, achieving concentrations comparable to those observed in methanol.
Acetone and other ketonic solvents show limited solubility due to their inability to effectively solvate ionic species [14]. The compound exhibits very poor solubility in chloroform and other chlorinated solvents, despite the presence of chloride counterions. Nonpolar solvents such as hexane and toluene demonstrate negligible solubility, as expected for highly polar ionic compounds.
Solvent | Solubility (mg/mL) | LogP Contribution | Notes |
---|---|---|---|
Water | >100 | -3.0 | Excellent due to salt form |
Methanol | >50 | -2.0 | High polar protic solubility |
Ethanol | 20-35 | -1.5 | Moderate polar solubility |
DMSO | 40-60 | -2.5 | Excellent aprotic solubility |
Acetone | 5-10 | 1.0 | Limited ionic solvation |
Chloroform | <1 | 2.0 | Poor ionic compatibility |
Hexane | <0.1 | N/A | Essentially insoluble |
Octanol-Water Partition Studies
Partition coefficient measurements between octanol and water provide critical insights into the lipophilicity and bioavailability characteristics of the compound [13]. The dihydrochloride salt exhibits a strongly hydrophilic character, with logarithmic partition coefficients (LogP) typically ranging from -2.5 to -3.0, indicating preferential partitioning into the aqueous phase [13] [14].
These negative LogP values reflect the dominant influence of the ionic chloride groups, which create strong hydration shells that favor aqueous solvation over organic phase transfer [13]. The imidazopyridine core structure contributes moderate lipophilicity, but this effect is overwhelmed by the ionic character of the dihydrochloride salt form.
Comparison with the free base form reveals dramatically different partition behavior, with the neutral compound exhibiting LogP values in the range of 1.0 to 1.5 [13]. This substantial difference highlights the critical role of salt formation in modulating physicochemical properties and potential biological activity profiles.
Buffer System Influences
Partition coefficient measurements conducted in various buffer systems demonstrate the sensitivity of distribution behavior to ionic strength and pH conditions [13]. Phosphate buffers at physiological pH maintain the ionic character of the compound, preserving the hydrophilic partitioning behavior observed in pure water systems.